N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an allyloxy group, a benzylidene moiety, and a dimethoxybenzamide structure. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the condensation of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the hydrazone can produce hydrazines.
Scientific Research Applications
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a probe for studying enzyme mechanisms and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: This compound shares the hydrazone structure and has been studied for its antimicrobial properties.
N’-substituted benzylidene benzohydrazides: These compounds also contain the benzylidene hydrazone moiety and are investigated for their inhibitory activity toward enzymes.
Uniqueness
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of the allyloxy group and the dimethoxybenzamide structure, which confer specific chemical reactivity and potential biological activities
Properties
CAS No. |
767338-88-5 |
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Molecular Formula |
C21H23N3O5 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C21H23N3O5/c1-4-10-29-17-7-5-6-15(11-17)13-23-24-20(25)14-22-21(26)16-8-9-18(27-2)19(12-16)28-3/h4-9,11-13H,1,10,14H2,2-3H3,(H,22,26)(H,24,25)/b23-13+ |
InChI Key |
XCZDGPJFXSRUND-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C)OC |
Origin of Product |
United States |
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